molecular formula C19H24 B14377452 1-Benzyl-4-methyl-2-(2-methylbutan-2-yl)benzene CAS No. 88070-07-9

1-Benzyl-4-methyl-2-(2-methylbutan-2-yl)benzene

Katalognummer: B14377452
CAS-Nummer: 88070-07-9
Molekulargewicht: 252.4 g/mol
InChI-Schlüssel: XXBXIIJNINFFNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-methyl-2-(2-methylbutan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a benzyl group, a methyl group, and a 2-methylbutan-2-yl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-methyl-2-(2-methylbutan-2-yl)benzene can be achieved through Friedel-Crafts alkylation. This reaction involves the alkylation of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, reaction time, and concentration of reagents.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-4-methyl-2-(2-methylbutan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3, FeCl3).

    Free Radical Bromination: NBS is commonly used in the presence of a radical initiator such as light or heat.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives depending on the electrophile used.

    Free Radical Bromination: Benzylic bromides are formed as major products.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-methyl-2-(2-methylbutan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-methyl-2-(2-methylbutan-2-yl)benzene involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution, the compound reacts with electrophiles to form substituted benzene derivatives. The benzene ring’s electron-rich nature facilitates these reactions by stabilizing the intermediate carbocation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Benzyl-4-methyl-2-(2-methylbutan-2-yl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties

Eigenschaften

CAS-Nummer

88070-07-9

Molekularformel

C19H24

Molekulargewicht

252.4 g/mol

IUPAC-Name

1-benzyl-4-methyl-2-(2-methylbutan-2-yl)benzene

InChI

InChI=1S/C19H24/c1-5-19(3,4)18-13-15(2)11-12-17(18)14-16-9-7-6-8-10-16/h6-13H,5,14H2,1-4H3

InChI-Schlüssel

XXBXIIJNINFFNY-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)C1=C(C=CC(=C1)C)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.